Barwin's High-Resolution Solution Structure is Unique Among Plant PR-4 Proteins
Barwin was the first PR-4 protein to have its 3D structure determined in solution, providing a unique, high-quality model for the entire Barwin domain family. The solution structure was determined with exceptional precision, with average atomic RMS differences of 1.23 Å for backbone atoms and 1.73 Å for all heavy atoms relative to the geometric average of 20 calculated models [1]. This high-resolution, experimentally validated structure provides a specific advantage for computational modeling, site-directed mutagenesis, and understanding the mechanistic basis of antifungal activity compared to homologs for which only computationally-derived models exist [2].
| Evidence Dimension | Atomic RMS difference from the geometric average of 20 NMR models |
|---|---|
| Target Compound Data | 1.23 Å (backbone atoms), 1.73 Å (all heavy atoms) |
| Comparator Or Baseline | Wheatwin1, wheatwin2, wheatwin3, wheatwin4 (computational models based on Barwin structure) |
| Quantified Difference | Not applicable (Barwin is the experimentally determined template) |
| Conditions | Solution NMR spectroscopy; 1H nuclear Overhauser effects and torsion angle restraints |
Why This Matters
For researchers engaged in structural biology or protein engineering, access to an experimentally validated high-resolution structure is essential for accurate modeling and rational design, providing a level of confidence that cannot be achieved with computationally predicted structures alone.
- [1] Ludvigsen, S., & Poulsen, F. M. (1992). Three-dimensional structure in solution of barwin, a protein from barley seed. Biochemistry, 31(37), 8783-8789. View Source
- [2] Caporale, C., Facchiano, A., Bertini, L., Leonardi, L., Chilosi, G., Buonocore, V., & Caruso, C. (2003). Comparing the modeled structures of PR-4 proteins from wheat. Journal of Protein Chemistry, 22(7-8), 657-666. View Source
